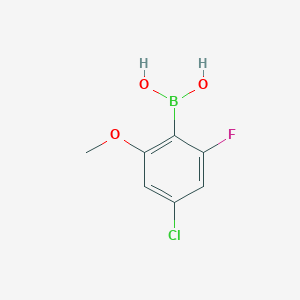

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1628684-10-5 . It has a molecular weight of 204.39 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7BClFO3/c1-13-6-3-4 (9)2-5 (10)7 (6)8 (11)12/h2-3,11-12H,1H3 . Unfortunately, the specific molecular structure analysis was not found in the retrieved sources.

Chemical Reactions Analysis

Boronic acids, such as “this compound”, have been reported to have various biological activities, including anticancer, antibacterial, and antiviral activity . They can also be used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 204.39 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Fluorescence Quenching Studies

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid has been studied for its fluorescence quenching properties. Geethanjali et al. (2015) examined the fluorescence quenching of this compound in alcohols, using aniline as a quencher. They found negative deviations in the Stern-Volmer plots for this molecule, suggesting the presence of different conformers in the ground state and the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).

Macrocyclic Chemistry

In macrocyclic chemistry, derivatives of this compound have been used to create new compounds. Fárfan et al. (1999) described the synthesis of a tetrameric macrocyclic compound derived from this boronic acid and other derivatives. They analyzed the structures using X-ray crystallography, providing insights into bond lengths, angles, and intermolecular interactions (Fárfan et al., 1999).

Specific Interactions with Alcohols

The specific interactions of this compound with alcohols and non-alcohols have been studied spectroscopically. Geethanjali et al. (2016) characterized its photophysical properties and analyzed the results using different solvent polarity functions. They observed a red shift in emission spectra with increasing solvent polarity, indicating the molecule's dependence on the solvent environment (Geethanjali et al., 2016).

Synthesis of Novel Compounds

This boronic acid derivative has been utilized in the synthesis of novel compounds. For example, Vos and Slegers (1994) developed a synthesis method for a potential radioligand for the GABA receptor in the brain, incorporating this boronic acid derivative (Vos & Slegers, 1994).

Boronic Acid Protecting Group

Additionally, a new boronic acid protecting group involving this derivative has been developed. Yan et al. (2005) described the synthesis and deprotection of this compound under mild conditions, highlighting its utility in chemical synthesis (Yan et al., 2005).

Influence on Properties of Phenylboronic Compounds

Furthermore, the influence of fluorine substituents, as in this compound, on the properties of phenylboronic compounds has been a subject of study. Gozdalik et al. (2017) explored how fluorine atoms, being electron withdrawing, affect the acidity, hydrolytic stability, and spectroscopic properties of these compounds (Gozdalik et al., 2017).

Safety and Hazards

The safety information for “(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Direcciones Futuras

The future directions for “(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid” and other boronic acids are promising. Given their various biological activities and their potential as sensors and delivery systems, there is a growing interest in these compounds . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mecanismo De Acción

Target of Action

The primary target of (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is typically stored in an inert atmosphere at 2-8°C , suggesting that it is stable under normal storage conditions.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industrial applications .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors such as temperature and atmospheric conditions . For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it is stable under these conditions.

Propiedades

IUPAC Name |

(4-chloro-2-fluoro-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHVMMGKDMOFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Cl)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)

![7-chloro-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2500224.png)

![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)

![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)

![2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2500237.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2500240.png)

![ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2500241.png)